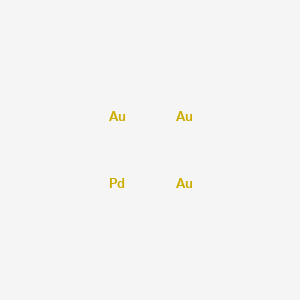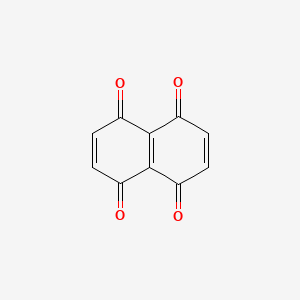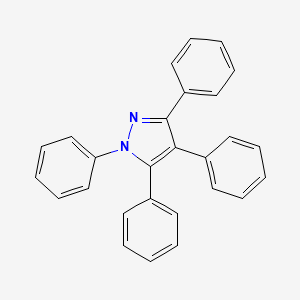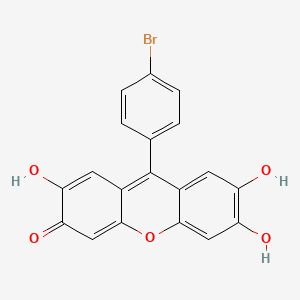
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound that belongs to the xanthene family It is characterized by the presence of a bromophenyl group attached to the xanthene core, along with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the xanthene core with the bromophenyl group attached.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the hydroxyl groups at the 2, 6, and 7 positions of the xanthene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
科学的研究の応用
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves:
Molecular Targets: The compound interacts with specific proteins and enzymes within cells, leading to the disruption of cellular processes.
Pathways Involved: It can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but lacks the hydroxyl groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group but has a different core structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains both bromophenyl and hydroxyl groups but has an isoxazole core.
Uniqueness
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its xanthene core with multiple hydroxyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
6098-79-9 |
|---|---|
分子式 |
C19H11BrO5 |
分子量 |
399.2 g/mol |
IUPAC名 |
9-(4-bromophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11BrO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
InChIキー |
YGURSGCOUHHLOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)

![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
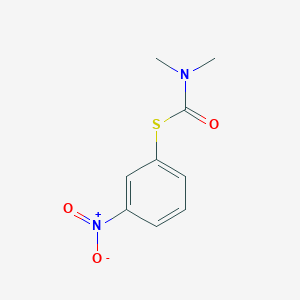

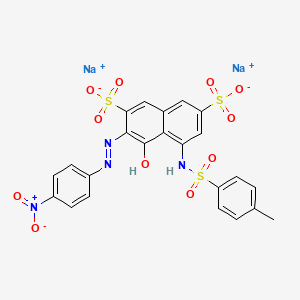
![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)

![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
